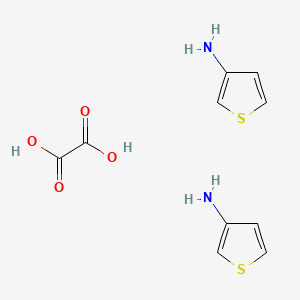![molecular formula C7H12Cl2N4 B1405208 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 1820703-96-5](/img/structure/B1405208.png)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its bicyclic structure, which includes a pyrido and pyrimidine ring fused together. This compound is known for its applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cellular signaling pathways .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway. This could potentially lead to the death of cells that rely on this pathway for survival.
Result of Action
The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This suggests that this compound may have antiproliferative effects on certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit mTOR kinase and PI3 kinase, which are crucial in cell growth and survival pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating downstream signaling pathways. Additionally, it interacts with other biomolecules such as phosphatidylinositol, influencing intracellular signal transduction .
Cellular Effects
The effects of this compound on various cell types are profound. It impacts cell signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is essential for cell proliferation, survival, and metabolism . By inhibiting key enzymes in this pathway, the compound can induce cell cycle arrest, apoptosis, and autophagy. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. It inhibits mTOR kinase by binding to its catalytic domain, thereby blocking substrate access and phosphorylation events . Similarly, it inhibits PI3 kinase by occupying its ATP-binding site, preventing the phosphorylation of phosphatidylinositol and subsequent activation of downstream signaling molecules. These interactions lead to a cascade of molecular events that alter cellular functions and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target pathways, resulting in prolonged effects on cellular function . Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and immunosuppression. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . It can also translocate to the nucleus, affecting gene expression and other nuclear processes. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with various pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of specific kinases, making it valuable in studying cellular signaling pathways.
Medicine: Potential therapeutic agent for diseases related to kinase dysregulation, such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar structure but with a benzyl group, used in similar applications.
2-Pyridyl-substituted derivatives: These derivatives have additional pyridyl groups, enhancing their biological activity.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride is unique due to its specific inhibition of mTOR and PI3K kinases, making it particularly valuable in cancer research and therapy . Its bicyclic structure also provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;;/h3,9H,1-2,4H2,(H2,8,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASALWYKERCYNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820703-96-5 | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)

![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)







